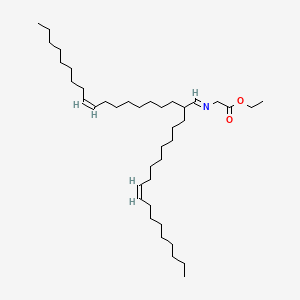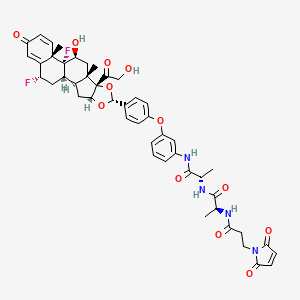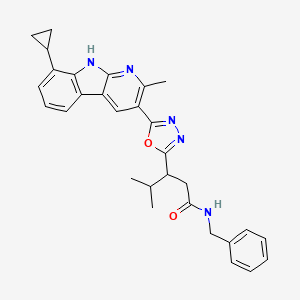![molecular formula C11H15N5O4 B12398872 2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398872.png)
2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one is a complex organic compound that belongs to the class of purine nucleosides This compound is characterized by its unique structure, which includes an amino group, a purine base, and a dihydroxyoxolan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving formamide and other reagents.
Attachment of the Dihydroxyoxolan Ring: The dihydroxyoxolan ring is attached to the purine base through glycosylation reactions, which typically involve the use of protecting groups to ensure selective reactions.
Introduction of the Amino Group: The amino group is introduced through amination reactions, often using ammonia or amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.
化学反応の分析
Types of Reactions
2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group and hydroxyl groups can participate in substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine nucleosides.
科学的研究の応用
2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
作用機序
The mechanism of action of 2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent reactions. Additionally, it can interact with nucleic acids, affecting processes like replication and transcription.
類似化合物との比較
Similar Compounds
2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one: Similar structure but with a fluorine atom.
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl]-1H-purin-6-one: Contains a methoxyethoxy group.
Uniqueness
The uniqueness of 2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one lies in its specific structural features, such as the ethyl group and the dihydroxyoxolan ring, which confer distinct chemical properties and biological activities compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H15N5O4 |
|---|---|
分子量 |
281.27 g/mol |
IUPAC名 |
2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O4/c1-2-4-6(17)7(18)10(20-4)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6+,7?,10-/m1/s1 |
InChIキー |
BDHOQGIWHKXXAK-PKJMTWSGSA-N |
異性体SMILES |
CC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)O |
正規SMILES |
CCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





pyrimidine-2,4-dione](/img/structure/B12398814.png)



![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)





![(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12398860.png)
